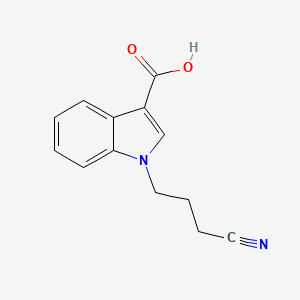

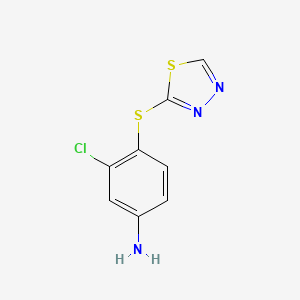

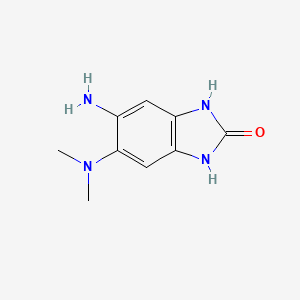

![molecular formula C5H6N4O3S B1517245 (5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid CAS No. 72217-12-0](/img/structure/B1517245.png)

(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid

説明

“(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid” is a Z-isomer, which is the common acyl moiety of clinically useful cephem antibiotics .

Synthesis Analysis

This compound has been prepared from cyanoacetamide via oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization with an overall yield of 57% . It has also been prepared from the aminoisoxazoles through the skeletal rearrangement in several routes .

Molecular Structure Analysis

The structures of the target product and intermediates in each step were characterized by mass spectrometry and 1H NMR . The structure of the compound was also confirmed by X-ray single crystal diffraction analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization .

科学的研究の応用

Synthesis Improvements

The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(z)-methoxyimino acetic acid 2-benzothiazolyl thioester has been improved by using a mixed solvent system and replacing triethyl phosphate with triphenylphosphine as a condensation catalyst. This approach resulted in a higher yield (94.8%) and purity (99.2%) under optimized conditions (Shi Gang, 2011).

Applications in Cephalosporin Production

Antimicrobial Activity

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for antimicrobial activity. These compounds displayed significant activity against various microbial strains, highlighting the potential of thiadiazole derivatives in antimicrobial drug development (M. Noolvi et al., 2016).

Corrosion Inhibition

The compound has been investigated for its application as a corrosion inhibitor for mild steel in acidic environments. It demonstrated excellent corrosion protection performance, indicating its utility beyond pharmaceutical applications (A. Attou et al., 2020).

Intermediate for Fourth-Generation Cephalosporins

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, a key intermediate for the synthesis of fourth-generation cephalosporins, has been efficiently synthesized with an improved procedure suitable for industrial production. This highlights its critical role in the development of advanced antibiotics (Zhao Xin-qi, 2007).

作用機序

将来の方向性

特性

IUPAC Name |

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIJZKVBQPTIMT-KRXBUXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=NSC(=N1)N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)

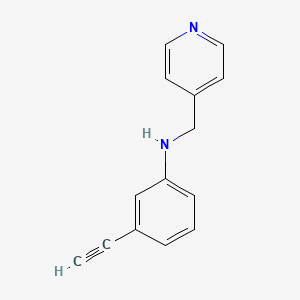

![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)

![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)

![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)